molecular formula C21H27N5OS B12600351 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide

Cat. No.: B12600351
M. Wt: 397.5 g/mol
InChI Key: IFRFJWMIFVSMRZ-UHFFFAOYSA-N
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Description

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles, such as solvent-free reactions and recyclable reagents, is often emphasized to enhance efficiency and sustainability .

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide stands out due to its unique combination of the pyrazole and phthalazinyl moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H27N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C21H27N5OS/c1-13(2)25(14(3)4)19(27)12-28-21-18-10-8-7-9-17(18)20(22-23-21)26-16(6)11-15(5)24-26/h7-11,13-14H,12H2,1-6H3

InChI Key

IFRFJWMIFVSMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)N(C(C)C)C(C)C)C

Origin of Product

United States

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